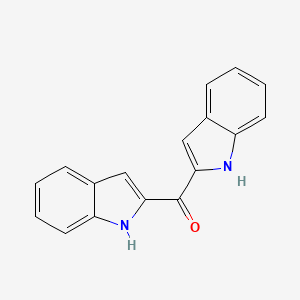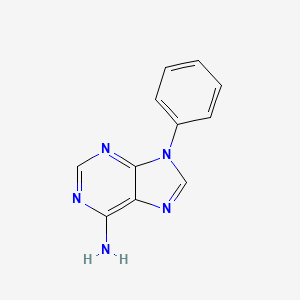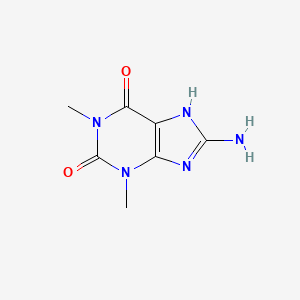
8-amino-1,3-dimethyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-1,3-Dimethyl-3,7-Dihydropurine-2,6-Dione, also known as 8-Aminotheophylline, is a derivative of the xanthine class of compounds. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its pharmacological properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 8-Amino-1,3-Dimethyl-3,7-Dihydropurine-2,6-Dione involves several steps. One common method includes the reaction of theophylline with ammonia under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the amino group at the 8th position of the theophylline molecule .
Chemical Reactions Analysis
8-Amino-1,3-Dimethyl-3,7-Dihydropurine-2,6-Dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The amino group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Amino-1,3-Dimethyl-3,7-Dihydropurine-2,6-Dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 8-Amino-1,3-Dimethyl-3,7-Dihydropurine-2,6-Dione involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a ligand for these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic activities .
Comparison with Similar Compounds
8-Amino-1,3-Dimethyl-3,7-Dihydropurine-2,6-Dione is unique due to its specific substitution pattern on the purine ring. Similar compounds include:
Theophylline: Lacks the amino group at the 8th position.
Caffeine: Contains additional methyl groups at different positions on the purine ring.
8-(3-®-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione: A potent dipeptidyl peptidase-4 inhibitor used in diabetes treatment.
These compounds share a similar core structure but differ in their functional groups and pharmacological properties, highlighting the versatility and potential of the xanthine class of compounds .
Properties
CAS No. |
19410-53-8 |
|---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
8-amino-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H9N5O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H3,8,9,10) |
InChI Key |
ZZESAIGPDOBLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N |
Key on ui other cas no. |
19410-53-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


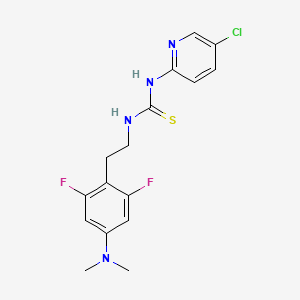
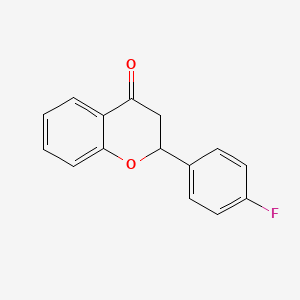
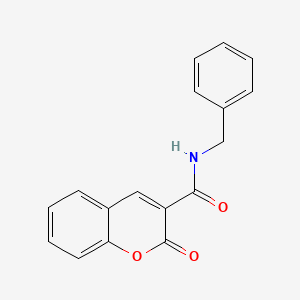
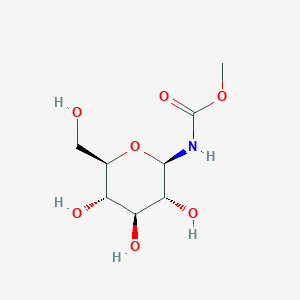
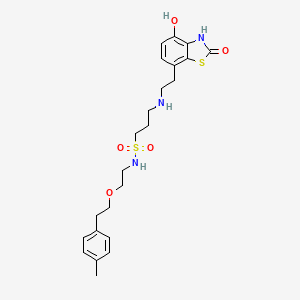
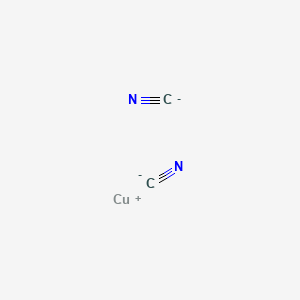
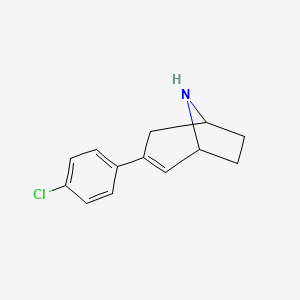
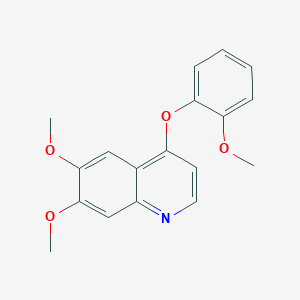
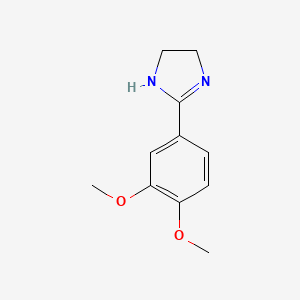
![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)
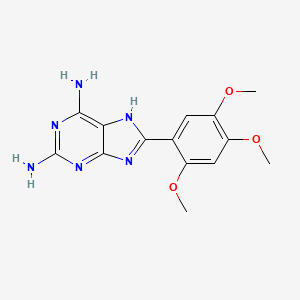
![(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B3062224.png)
